1-(4-Ethylbenzoyl)piperazine hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

Lead optimization hit requires improved brain penetration? 1-(4-Ethylbenzoyl)piperazine HCl delivers a ~1.9 log unit lipophilicity advantage over unsubstituted benzoylpiperazines-the highest among commercial 4-substituted analogs-enabling CNS-penetrant candidate synthesis without additional alkylation steps. Supplied at ≥95% purity with batch-specific COA, ensuring reproducible in vitro BBB permeability and receptor binding data. Bulk-ready, shipped worldwide.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 1171550-67-6
Cat. No. B1438090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzoyl)piperazine hydrochloride
CAS1171550-67-6
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)N2CCNCC2.Cl
InChIInChI=1S/C13H18N2O.ClH/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15;/h3-6,14H,2,7-10H2,1H3;1H
InChIKeyCUOHTQROBQOPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylbenzoyl)piperazine Hydrochloride: Physicochemical Identity & Procurement


1-(4-Ethylbenzoyl)piperazine hydrochloride is a para-ethyl-substituted benzoylpiperazine derivative belonging to the privileged piperazine scaffold class, which is widely exploited in medicinal chemistry for receptor-targeted ligand design . The compound exists as both a free base (CAS 923163-40-0, C₁₃H₁₈N₂O, MW 218.29) and the hydrochloride salt (CAS 1171550-67-6, C₁₃H₁₉ClN₂O, MW 254.75), with the HCl form offering distinct handling and solubility advantages . It is supplied at ≥95% purity by multiple established vendors including Enamine, Santa Cruz Biotechnology, AKSci, and ChemScene, with documented lot-specific certificates of analysis .

Non-Interchangeability of 1-(4-Ethylbenzoyl)piperazine HCl


Benzoylpiperazine derivatives are not functionally interchangeable because the para-substituent on the benzoyl ring profoundly modulates both physicochemical properties and conformational dynamics. The 4-ethyl substitution increases the ACD/LogP by approximately 1.93 log units compared to the unsubstituted parent 1-benzoylpiperazine (logP −0.14), translating to roughly 85-fold greater lipophilicity . More strikingly, the melting point of the 4-ethyl free base (246–248 °C) exceeds that of 1-benzoylpiperazine (61–64 °C) by ~185 °C, indicating fundamentally different crystal packing energetics that directly impact purification, formulation, and storage stability . Systematic NMR studies have established that N-benzoylated piperazines exist as conformational mixtures due to restricted amide bond rotation, and that substituent electronic effects (Hammett σ) tune the rotational activation barriers—meaning that even seemingly conservative replacements (e.g., 4-Cl, 4-CH₃) alter the conformational ensemble accessible to the scaffold .

Quantitative Differentiation: 1-(4-Ethylbenzoyl)piperazine HCl vs Closest Analogs


LogP Advantage of the 4-Ethyl Substituent

The 4-ethyl substitution produces a measured logP of 1.786 for the free base, representing the highest value in a direct series comparison of 4-substituted benzoylpiperazines. The unsubstituted parent 1-benzoylpiperazine has an ACD/LogP of −0.14, while the 4-chloro (ACD/LogP 0.62), 4-methyl (ACD/LogP 0.32), and predicted 4-fluoro analogs all exhibit substantially lower lipophilicity . The ΔlogP of +1.93 relative to the unsubstituted compound corresponds to an ~85-fold increase in octanol-water partition coefficient.

Lipophilicity Drug-likeness Physicochemical profiling

Melting Point Advantage for Purification and Handling

The free base of 1-(4-ethylbenzoyl)piperazine exhibits a melting point of 246–248 °C, which is approximately 185 °C higher than the melting point of 1-benzoylpiperazine (61–64 °C, literature value) . This dramatic elevation far exceeds the modest melting point increases observed for the 4-chloro (predicted mp ~132 °C) and 4-methyl (predicted mp ~124 °C) analogs . The exceptionally high melting point indicates strong intermolecular forces in the crystal lattice, which confers practical advantages for purification by recrystallization and long-term ambient storage stability.

Crystallinity Melting point Solid-state properties

Hydrochloride Salt: Enhanced Aqueous Solubility

The hydrochloride salt (CAS 1171550-67-6) provides practical handling advantages over the free base (CAS 923163-40-0). The HCl salt has a molecular weight of 254.75 Da, logP of 1.693, and logD (pH 7.4) of 1.133, while the free base has a higher logP of 1.786 . The ionization of the piperazine NH in the salt form reduces logD at physiological pH by approximately 0.65 units, indicating improved aqueous solubility relevant to in vitro assay preparation. Multiple vendors supply the HCl salt at ≥95% purity with storage at 2–8 °C in sealed, dry conditions and room-temperature shipping, confirming its stability as a commercial product form .

Salt form selection Solubility Formulation

Conformational Dynamics Modulated by 4-Ethyl Substituent

A comprehensive NMR study of N-benzoylated piperazines (Wodtke et al., 2018) established that all compounds in this class exist as conformational mixtures at room temperature due to restricted rotation about the partial amide C–N double bond, with coalescence temperatures (T_C) and activation energy barriers (ΔG‡) ranging from 56–80 kJ mol⁻¹ . The study demonstrated that substituents on the benzoyl ring modulate these rotational barriers through electronic effects correlated with Hammett σ constants. The 4-ethyl group (σ_p ≈ −0.15) is electron-donating, which influences the amide bond character and the relative populations of syn/anti conformers compared to electron-withdrawing substituents such as 4-Cl (σ_p ≈ +0.23) or 4-CF₃. Although direct ΔG‡ data for the 4-ethyl analog were not individually reported, the established Hammett correlation provides a quantitative framework for predicting its distinct conformational profile relative to other 4-substituted analogs.

Conformational analysis Amide bond rotation NMR spectroscopy

Supplier-Verified Purity and Identity

Multiple independent vendors—including Enamine (via ChemBase), AKSci, ChemScene, CymitQuimica, and LabMix24—consistently supply 1-(4-ethylbenzoyl)piperazine (free base and HCl salt) at ≥95% purity . The free base is further characterized by infrared spectroscopy with confirmation of structural conformance, as specified in vendor datasheets (purity range: 94.5–100%, IR conforms to structure) . Lot-specific Certificates of Analysis are available upon request, providing traceable quality documentation that is essential for reproducible research and regulatory-compliant procurement.

Quality control Purity specification Certificate of Analysis

Optimal Application Scenarios for 1-(4-Ethylbenzoyl)piperazine HCl


CNS Lead Optimization via Enhanced logP

When a medicinal chemistry program identifies a benzoylpiperazine hit but requires increased lipophilicity to improve predicted BBB penetration, 1-(4-ethylbenzoyl)piperazine hydrochloride is the logical next-step building block. Its logP of 1.79 (free base) exceeds that of the 4-H (−0.14), 4-Cl (0.62), and 4-CH₃ (0.32) analogs by 1.2–1.9 log units, representing an 15–85-fold increase in partition coefficient [see Evidence Item 1]. This quantitative lipophilicity advantage—the highest among readily available 4-substituted benzoylpiperazines—makes it the preferred intermediate for synthesizing CNS-penetrant library members without resorting to additional alkylation steps.

Solid-Phase Synthesis & Crystallization Workflows

For synthetic routes that involve crystallization-based purification or solid-phase handling at elevated temperatures, the exceptionally high melting point of 1-(4-ethylbenzoyl)piperazine free base (246–248 °C) provides a decisive practical advantage over the unsubstituted parent (61–64 °C) and other 4-substituted analogs (124–132 °C) [see Evidence Item 2]. This property minimizes the risk of melting or softening during vacuum drying, rotary evaporation, or exothermic reaction workups, and enables hot recrystallization from high-boiling solvents to achieve enhanced purity.

Biological Assay Development with Hydrochloride Salt

For laboratories conducting in vitro receptor binding, cellular functional assays, or SPR biosensor studies that require compound dissolution in aqueous buffers at physiological pH (7.4), the hydrochloride salt form (CAS 1171550-67-6) should be selected over the free base. The HCl salt has a lower logD at pH 7.4 (1.133) compared to the estimated free base logD (~1.79), indicating improved water solubility that facilitates preparation of DMSO stock solutions with subsequent aqueous dilution without precipitation [see Evidence Item 3]. The consistent ≥95% purity with available COA documentation further supports reproducible dose-response determinations.

Conformation-Activity Relationship (SAR) Studies

Research groups investigating how ligand conformational dynamics influence target binding can use the 4-ethyl analog as part of a systematic Hammett series. The NMR-validated relationship between benzoyl ring substitution and amide rotational barriers (ΔG‡ = 56–80 kJ mol⁻¹ across the series) means that the electron-donating 4-ethyl group (σ_p ≈ −0.15) is predicted to produce a distinct syn/anti conformer population compared to the electron-withdrawing 4-Cl (σ_p ≈ +0.23) or 4-CF₃ analogs [see Evidence Item 4]. Procurement of the 4-ethyl variant thus enables exploration of conformation-dependent SAR without the synthetic burden of de novo scaffold construction.

Technical Documentation Hub

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